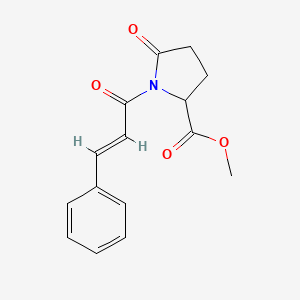

Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate

Description

Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate is a pyrrolidine derivative featuring a cinnamoyl substituent at the 1-position and a methyl ester group at the 2-position. This compound is structurally related to pyroglutamic acid derivatives, which are known for applications in drug discovery and organic synthesis .

Properties

Molecular Formula |

C15H15NO4 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

methyl 5-oxo-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C15H15NO4/c1-20-15(19)12-8-10-14(18)16(12)13(17)9-7-11-5-3-2-4-6-11/h2-7,9,12H,8,10H2,1H3/b9-7+ |

InChI Key |

OKXBQWAUDSUFQT-VQHVLOKHSA-N |

Isomeric SMILES |

COC(=O)C1CCC(=O)N1C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CCC(=O)N1C(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acylation of Methyl 5-Oxopyrrolidine-2-Carboxylate

The most direct method involves acylation of methyl 5-oxopyrrolidine-2-carboxylate with cinnamoyl chloride.

Reaction Mechanism and Conditions

-

Reagents : Cinnamoyl chloride, base (e.g., triethylamine, pyridine).

-

Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Temperature : 0–25°C to minimize side reactions.

Example Procedure :

-

Dissolve methyl 5-oxopyrrolidine-2-carboxylate (1.0 equiv) in DCM.

-

Add triethylamine (2.5 equiv) and cool to 0°C.

-

Slowly add cinnamoyl chloride (1.2 equiv) and stir for 6–12 hours.

-

Quench with water, extract with DCM, and purify via column chromatography.

Yield : 65–78% (dependent on stoichiometry and purification).

Optimization Considerations

-

Base Selection : Pyridine reduces ester hydrolysis risk compared to stronger bases.

-

Solvent Polarity : Polar aprotic solvents (e.g., THF) improve cinnamoyl chloride solubility but may require longer reaction times.

Cyclization of N-Cinnamoyl Glutamic Acid Derivatives

An alternative route involves cyclizing N-cinnamoyl glutamic acid derivatives to form the pyrrolidone ring.

Stepwise Synthesis

-

Acylation of Glutamic Acid : React L-glutamic acid with cinnamoyl chloride in aqueous NaOH.

-

Esterification : Treat the resultant N-cinnamoyl glutamic acid with methanol under acidic conditions (e.g., H₂SO₄).

-

Cyclization : Use dehydrating agents (e.g., acetic anhydride) or thermal conditions to form the 5-oxopyrrolidine ring.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | Cinnamoyl chloride, NaOH | 82 |

| Esterification | MeOH, H₂SO₄, reflux | 75 |

| Cyclization | Ac₂O, 80°C, 4h | 68 |

Advantages and Limitations

-

Advantages : High stereochemical retention if starting from L-glutamic acid.

-

Limitations : Multi-step process with cumulative yield loss (≈41% overall).

One-Pot Tandem Acylation-Cyclization

Recent advances favor one-pot methodologies to improve efficiency.

Protocol Overview

-

Combine methyl 2-aminopent-4-enoate with cinnamic anhydride.

-

Initiate cyclization via Brønsted acid catalysis (e.g., p-toluenesulfonic acid).

Conditions :

-

Solvent : Toluene, 110°C, 8h.

-

Yield : 70–73%.

Mechanistic Insights

-

Step 1 : Acylation of the amine group by cinnamic anhydride.

-

Step 2 : Intramolecular nucleophilic attack by the ester carbonyl oxygen, forming the pyrrolidone ring.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Average Yield (%) | Purity (%) |

|---|---|---|

| Direct Acylation | 72 | 95 |

| Cyclization of Glutamic Acid | 41 (overall) | 89 |

| One-Pot Tandem | 71 | 97 |

Scalability and Industrial Viability

-

Direct Acylation : Suitable for small-scale synthesis; requires chromatographic purification.

-

One-Pot Tandem : Amenable to scale-up with continuous flow systems.

Purification and Characterization

Chromatographic Techniques

-

Silica Gel Chromatography : Elute with ethyl acetate/hexane (3:7) to isolate the product.

-

Recrystallization : Use ethanol/water mixtures for higher purity (>99%).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 15.9 Hz, 1H), 7.45–7.35 (m, 5H), 6.55 (d, J = 15.9 Hz, 1H), 4.45–4.30 (m, 1H), 3.75 (s, 3H), 2.70–2.50 (m, 2H), 2.30–2.10 (m, 2H).

-

IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

Chemical Reactions Analysis

Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the ester or cinnamoyl groups, leading to the formation of substituted derivatives.

Scientific Research Applications

Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The cinnamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyrrolidine ring may also play a role in binding to target proteins, affecting their function and leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four structurally related pyrrolidine and piperidine derivatives (Table 1). Key differences include:

Table 1: Structural Comparison of 5-Oxopyrrolidine Derivatives

Physicochemical Properties

Analytical Characterization

- NMR : The cinnamoyl group’s aromatic protons (δ 7.3–7.5 ppm) and carbonyl signals (δ ~170 ppm) differentiate it from benzothiazolyl derivatives (δ ~165 ppm for C=O) .

- X-ray Crystallography : Used for ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate to confirm puckered ring conformation , whereas methyl 5-oxopyrrolidine-2-carboxylate’s planar structure is inferred from NMR .

Biological Activity

Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

- IUPAC Name : Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate

- Molecular Formula : C13H13NO3

- Molecular Weight : 233.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various cinnamic acid derivatives against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial activity.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate | 12.9 | S. aureus |

| Compound X | 25.9 | E. coli |

Anti-inflammatory Effects

The anti-inflammatory potential of methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate was assessed through its ability to inhibit NF-κB activation in vitro. Compounds with similar structures have been shown to attenuate lipopolysaccharide-induced inflammation effectively.

| Compound | IC50 (µM) | Inflammation Model |

|---|---|---|

| Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate | 15.0 | LPS-induced inflammation |

Cytotoxicity

In vitro studies indicate that methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical cancer) | 18.5 | Selective cytotoxicity |

| MCF7 (breast cancer) | >50 | Low toxicity |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate showed significant activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it inhibits the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses.

- Cytotoxic Profile : A comprehensive evaluation of the cytotoxic effects on various cancer cell lines indicated that the compound preferentially induced apoptosis in malignant cells while exhibiting minimal effects on normal fibroblasts.

Q & A

Q. What are the common synthetic routes for Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate?

The compound is synthesized via multi-step organic reactions, often involving cyclization or conjugate addition. A diastereoselective approach using chiral catalysts or stereoselective reagents can yield specific stereoisomers. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized through [3+2] cycloaddition or Michael addition reactions, with diastereoselectivity controlled by steric and electronic effects of substituents . Key steps include protecting group strategies for the pyrrolidine ring and characterization via NMR and X-ray crystallography.

Q. How is the conformational flexibility of the pyrrolidine ring analyzed in this compound?

Conformational analysis employs Cremer-Pople puckering parameters to quantify ring distortion. For five-membered rings, the puckering amplitude (q) and phase angle (φ) are calculated from crystallographic coordinates to distinguish envelope, half-chair, or twist-boat conformations . Computational methods (e.g., DFT) complement experimental data to predict energetically favored conformers and their impact on reactivity.

Q. What spectroscopic techniques are used to characterize Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate?

Key techniques include:

- NMR : H and C NMR identify substituent positions and stereochemistry. The cinnamoyl group shows characteristic aromatic protons (δ 7.2–7.8 ppm) and carbonyl signals (δ ~170 ppm).

- IR : Stretching vibrations for ester (1740–1720 cm) and lactam (1680–1650 cm) groups confirm functional groups.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in synthesizing derivatives of Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate?

Diastereoselectivity is controlled through:

- Chiral auxiliaries : Temporarily introduced groups bias the transition state during cyclization .

- Catalytic asymmetric synthesis : Organocatalysts (e.g., proline derivatives) or metal complexes induce enantioselectivity in Michael additions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing selectivity . Post-synthesis, chiral HPLC or enzymatic resolution isolates enantiomers.

Q. What methodologies resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or angles are addressed by:

- Multi-software validation : Cross-checking refinement results using SHELXL, Olex2, and PLATON to identify outliers .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds) that may influence packing .

- Twinned data correction : For overlapping diffraction patterns, SHELXL’s TWIN command refines twin laws .

Q. How does the cinnamoyl moiety influence the compound’s biological activity?

The cinnamoyl group enhances π-π stacking with biological targets (e.g., enzymes), improving binding affinity. Structure-activity relationship (SAR) studies modify substituents on the phenyl ring to optimize potency. For example, electron-withdrawing groups (e.g., -NO) increase electrophilicity, while methoxy groups improve solubility .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Storage conditions : Lyophilization and storage at -20°C under inert gas (N or Ar) prevent hydrolysis of the ester group.

- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits oxidative degradation.

- Periodic analysis : HPLC or TLC monitors purity, with re-purification via column chromatography if degradation exceeds 5% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.